Adlumidine

Description

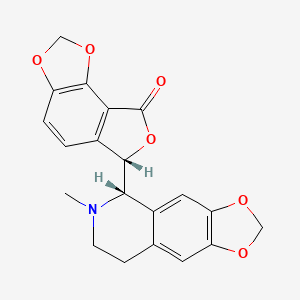

Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGYMKDQCDOMRE-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107391 | |

| Record name | (6S)-6-[(5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-49-2 | |

| Record name | (6S)-6-[(5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adlumidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-6-[(5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADLUMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM638185BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adlumidine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adlumidine, a phthalideisoquinoline alkaloid, has garnered significant interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for Adlumidine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the botanical origins of Adlumidine, its quantitative distribution, and the requisite experimental protocols for its isolation and quantification. Furthermore, this guide presents a putative biosynthetic pathway for Adlumidine, providing a deeper understanding of its formation within the plant kingdom.

Natural Sources and Botanical Distribution

Adlumidine is primarily found within the plant kingdom, specifically in species belonging to the Papaveraceae and Fumariaceae families. The principal genus known to produce Adlumidine is Corydalis, with several species identified as significant sources. Additionally, the monotypic genus Adlumia is a notable source of this alkaloid.

Primary Botanical Sources

The genus Corydalis is a rich reservoir of isoquinoline (B145761) alkaloids, including Adlumidine. Numerous species have been documented to contain this compound, often alongside other structurally related alkaloids. The distribution of Corydalis species is widespread across the Northern Hemisphere, particularly in Asia and North America.

Adlumia fungosa, commonly known as Allegheny vine or climbing fumitory, is another primary source of Adlumidine.[1][2] This biennial climbing plant is native to eastern North America.

Quantitative Distribution of Adlumidine

The concentration of Adlumidine can vary significantly between different plant species, as well as within different parts of the same plant (e.g., roots, stems, leaves). Environmental factors and the developmental stage of the plant can also influence alkaloid content. While extensive comparative data remains a subject of ongoing research, this guide compiles available quantitative data to provide a baseline for researchers.

Table 1: Quantitative Analysis of Adlumidine in Various Plant Sources

| Plant Species | Family | Plant Part | Adlumidine Content (mg/g dry weight) | Reference |

| Corydalis decumbens | Papaveraceae | Tuber | Present (quantification not specified) | [3] |

| Corydalis taliensis | Papaveraceae | Not specified | Present (quantification not specified) | [3] |

| Corydalis incisa | Papaveraceae | Not specified | Present (quantification not specified) | [4] |

| Adlumia fungosa | Fumariaceae | Leaves and Roots | Present (quantification not specified) | [1] |

Note: The current literature provides limited specific quantitative data for Adlumidine across a wide range of species. The table indicates the presence of Adlumidine where confirmed, and further research is required to establish precise concentration ranges.

Experimental Protocols

The isolation and quantification of Adlumidine from plant matrices require a systematic approach involving extraction, purification, and analytical determination. The following protocols are generalized from established methods for the analysis of isoquinoline alkaloids in Corydalis and related species.

Extraction of Adlumidine from Plant Material

This protocol outlines a general procedure for the extraction of Adlumidine from dried and powdered plant material.

Workflow for Adlumidine Extraction

Caption: General workflow for the extraction of Adlumidine.

Methodology:

-

Maceration: Macerate the dried and powdered plant material (e.g., 100 g) with an acidified alcoholic solvent (e.g., 1 L of methanol or ethanol containing 1% hydrochloric acid or acetic acid) at room temperature for 24-48 hours with occasional agitation.

-

Filtration: Filter the mixture through filter paper to separate the plant debris from the liquid extract.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid.

-

Wash the acidic solution with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

-

Extract the liberated alkaloids with a nonpolar solvent (e.g., chloroform (B151607) or dichloromethane).

-

Combine the organic layers and evaporate the solvent to yield a purified total alkaloid fraction.

-

Quantification of Adlumidine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of Adlumidine using HPLC with Diode Array Detection (DAD).

HPLC Analysis Workflow

References

The Discovery and Isolation of Adlumidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history of the discovery and isolation of adlumidine, a phthalideisoquinoline alkaloid. The document outlines the initial findings, key scientific contributions, and the experimental methodologies that have defined our understanding of this natural compound.

Introduction to Adlumidine

Adlumidine is a naturally occurring alkaloid belonging to the phthalideisoquinoline class. These compounds are characterized by a specific carbon skeleton and are found in various plant species, notably within the Papaveraceae family. The scientific journey to identify and characterize adlumidine began in the early 20th century, a period marked by significant advancements in the field of natural product chemistry.

Historical Discovery and Key Contributors

The discovery and initial characterization of adlumidine are credited to the pioneering work of Dr. Richard Helmuth Fred Manske, a prominent chemist in the field of alkaloid chemistry. His extensive research on the alkaloids of plants belonging to the Fumariaceae family (now often included in Papaveraceae) led to the isolation of numerous novel compounds.

Adlumidine was first isolated by R.H.F. Manske in 1936 from the North American biennial vine, Adlumia fungosa, commonly known as Allegheny vine or climbing fumitory.[1] The naming of the alkaloid is a direct tribute to the genus of the plant from which it was first identified. Subsequent research by Manske and others also identified adlumidine in various species of the Corydalis genus, including Corydalis scouleri and Corydalis incisa.[1]

Physicochemical Properties of Adlumidine

The initial characterization of adlumidine involved determining its fundamental physical and chemical properties. These early data were crucial for establishing its identity as a new natural product.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₆ | |

| Molecular Weight | 369.37 g/mol | |

| Melting Point | 187-188 °C | |

| Specific Optical Rotation | +15.5° (in chloroform) | |

| Appearance | Crystalline solid |

Experimental Protocols for Isolation

The following sections detail the generalized experimental procedures for the isolation of adlumidine, based on the early methods described for alkaloid extraction from plant materials.

Plant Material Collection and Preparation

Fresh or dried aerial parts of Adlumia fungosa or the tubers of relevant Corydalis species were collected. The plant material was then finely ground to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

-

The powdered plant material was subjected to exhaustive extraction with a suitable organic solvent, typically ethanol (B145695) or methanol, often in a Soxhlet apparatus.

-

The resulting alcoholic extract was concentrated under reduced pressure to yield a thick syrup.

-

The syrup was then acidified with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to convert the alkaloids into their water-soluble salts.

-

This acidic aqueous solution was then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal impurities such as fats, waxes, and pigments.

-

The acidic solution was then made alkaline by the addition of a base (e.g., ammonia (B1221849) or sodium carbonate). This step liberates the free alkaloids from their salts.

-

The alkaline solution was then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or diethyl ether, to transfer the alkaloids into the organic phase.

-

The combined organic extracts were dried over an anhydrous salt (e.g., sodium sulfate) and the solvent was evaporated to yield the crude alkaloid mixture.

Purification of Adlumidine

The crude alkaloid mixture was then subjected to further purification to isolate adlumidine. Early methods relied on fractional crystallization from different solvents.

-

The crude alkaloid mixture was dissolved in a minimal amount of a suitable solvent (e.g., ethanol or acetone).

-

The solution was allowed to stand, often at reduced temperatures, to induce crystallization.

-

The crystals were collected by filtration and recrystallized multiple times from appropriate solvents until a constant melting point and specific rotation were achieved, indicating the purity of the isolated adlumidine.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation of adlumidine from its plant source.

Biological Activity and Signaling Pathways

While the historical focus was primarily on the isolation and structural elucidation of adlumidine, some later studies have explored its biological activities. Research on related phthalideisoquinoline alkaloids suggests a range of potential pharmacological effects.

One study on the alkaloids from Corydalis govaniana reported that (+)-adlumidine increased the beating amplitude of heart cells. This suggests a potential interaction with cellular signaling pathways that regulate cardiac muscle contraction, which are often mediated by ion channels and second messenger systems.

However, a detailed signaling pathway for adlumidine has not been extensively elucidated in the scientific literature. The diagram below represents a generalized and hypothetical signaling pathway that could be initiated by an alkaloid like adlumidine impacting a cardiac muscle cell, based on its observed effect.

Disclaimer: This diagram illustrates a plausible mechanism based on the known effects of some alkaloids on cardiac cells. The specific molecular targets and signaling components for adlumidine have not been definitively identified.

Conclusion

The discovery of adlumidine by R.H.F. Manske represents a significant contribution to the field of natural product chemistry. The early experimental work laid the foundation for understanding this phthalideisoquinoline alkaloid. While its biological activities and mechanism of action are not yet fully understood, the initial findings suggest that adlumidine and related compounds may possess interesting pharmacological properties worthy of further investigation by researchers and drug development professionals.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Adlumidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adlumidine, a member of the phthalideisoquinoline class of alkaloids, presents a complex and fascinating stereochemical profile. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and available spectroscopic data. The information is tailored for professionals in chemical research and drug development, offering a consolidated resource for understanding this natural product.

Chemical Structure

Adlumidine is a naturally occurring alkaloid found in various plant species, notably within the Corydalis genus. Its core structure is a tetracyclic system comprising a tetrahydroisoquinoline moiety linked to a phthalide (B148349) group.

Systematic Name: (6S)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1]benzodioxol-8-one

Molecular Formula: C₂₀H₁₇NO₆

Molecular Weight: 367.36 g/mol

The structure features two methylenedioxy groups, one on the isoquinoline (B145761) ring system and another on the phthalide portion. A key structural feature is the lactone ring of the phthalide group.

Stereochemistry

Adlumidine possesses two chiral centers, leading to the possibility of multiple stereoisomers. The naturally occurring dextrorotatory form is designated as (+)-Adlumidine. Its enantiomer, (-)-Adlumidine, is also known as Capnoidine. The absolute configuration of the chiral centers in (+)-Adlumidine is crucial for its biological activity and is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

The stereochemical descriptors for the two stereocenters in the most common isomer of Adlumidine are specified in its IUPAC name, indicating a specific three-dimensional arrangement of the atoms.

Quantitative Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of Adlumidine. The following table summarizes the available Nuclear Magnetic Resonance (NMR) data.

| ¹H-NMR Chemical Shifts (δ ppm) | ¹³C-NMR Chemical Shifts (δ ppm) |

| Data not available in a tabulated format from the search results. | Data not available in a tabulated format from the search results. |

Note: While a PhD thesis mentioning NMR data for Adlumidine was identified[2], the specific, tabulated chemical shift values were not accessible through the performed searches.

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of Adlumidine are crucial for further research and development.

Isolation of Adlumidine

Adlumidine has been isolated from the non-phenolic alkaloidal fraction of Corydalis ochotensis var. raddeana. The general procedure involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral compounds. The extract is acidified, and non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified to liberate the free alkaloids, which are subsequently extracted with an organic solvent like chloroform.

-

Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography on silica (B1680970) gel, followed by further purification steps which may include preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Adlumidine.

A detailed, step-by-step protocol for the specific isolation of Adlumidine was not found in the search results.

Synthesis of Adlumidine

The synthesis of phthalideisoquinoline alkaloids is a complex process. While general synthetic strategies for this class of compounds exist, a specific, detailed experimental protocol for the total synthesis of Adlumidine was not identified in the provided search results. Synthetic approaches often involve the coupling of a substituted phthalide anion with a dihydroisoquinolinium salt.[3][4]

Visualization of Chemical Structure

To provide a clear representation of the molecular architecture of Adlumidine, the following diagram has been generated using the Graphviz DOT language.

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of Adlumidine. Further investigation into dedicated crystallographic and spectroscopic publications is recommended to obtain more detailed quantitative data.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Adlumidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adlumidine, a phthalideisoquinoline alkaloid, is a naturally occurring compound found in various plant species, particularly within the Corydalis genus. This technical guide provides a comprehensive overview of the physical and chemical properties of Adlumidine, including its structural characteristics, physicochemical data, and spectral analyses. The guide also outlines detailed experimental protocols for the isolation and characterization of Adlumidine and explores its known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Adlumidine is a member of the phthalideisoquinoline class of alkaloids, characterized by a specific stereochemical configuration. It is the dextrorotatory enantiomer, with its levorotatory counterpart being Capnoidine.[1] Found in plant species such as Corydalis decumbens and Corydalis taliensis, Adlumidine is of interest to the scientific community for its potential pharmacological applications.[2] This guide aims to consolidate the available scientific data on Adlumidine to facilitate further research and development.

Physicochemical Properties

The fundamental physical and chemical properties of Adlumidine are summarized in the tables below, providing a clear reference for its identification and handling.

Table 1: General and Chemical Properties of Adlumidine

| Property | Value | Reference |

| IUPAC Name | (6S)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one | [2] |

| Molecular Formula | C₂₀H₁₇NO₆ | [2] |

| Molecular Weight | 367.36 g/mol | [3] |

| Canonical SMILES | CN1CCC2=CC3=C(C=C2[C@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | [2] |

| InChI Key | IYGYMKDQCDOMRE-ROUUACIJSA-N | [2] |

| CAS Number | 550-49-2 | [2] |

| Natural Product Class | Tyrosine alkaloids, Isoquinoline (B145761) alkaloids | [2] |

Table 2: Physical Properties of Adlumidine

| Property | Value | Reference |

| Melting Point | 187-188 °C | |

| Boiling Point | Data not available | |

| Solubility | Insoluble or poorly soluble in water; Soluble in organic solvents such as benzene, chloroform, ether, acetone, and ethanol. | [4] |

| Specific Rotation ([α]D) | +43.7° (c=0.5 in CHCl₃) |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of Adlumidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of Adlumidine is expected to show characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

C-H stretching (aromatic and aliphatic): Around 3100-2850 cm⁻¹

-

C=O stretching (lactone): A strong band around 1760 cm⁻¹

-

C=C stretching (aromatic): Peaks in the 1600-1475 cm⁻¹ region

-

C-O stretching (ethers and dioxole rings): Strong absorptions in the 1300-1000 cm⁻¹ region

-

C-N stretching: In the 1250-1000 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry of Adlumidine will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the phthalideisoquinoline alkaloid structure, with key fragments arising from the cleavage of the bonds connecting the isoquinoline and phthalide (B148349) moieties.

Experimental Protocols

The isolation and purification of Adlumidine from its natural sources, primarily Corydalis species, are critical for its study. While a protocol specifically for Adlumidine is not detailed, the following general methodologies for isolating alkaloids from Corydalis can be adapted.

General Extraction and Isolation of Alkaloids from Corydalis Species

This protocol provides a general framework for the extraction and separation of alkaloids, including Adlumidine, from Corydalis plant material.

Workflow for Alkaloid Extraction and Isolation

Caption: General workflow for the extraction and isolation of Adlumidine.

Detailed Methodology:

-

Plant Material Preparation: The dried plant material (e.g., tubers of Corydalis species) is powdered to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a suitable solvent system, such as 70% aqueous acetone, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are concentrated under reduced pressure to remove the solvent, yielding a crude residue.

-

Liquid-Liquid Partitioning: The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fractions obtained from partitioning are further purified by column chromatography over a stationary phase like silica gel. A gradient elution system with increasing amounts of a polar solvent (e.g., methanol (B129727) in dichloromethane) is used to separate the different alkaloids.

-

Further Purification: Fractions containing Adlumidine can be further purified using techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to obtain the pure compound.

Biological Activity and Signaling Pathways

The biological activities of many alkaloids are of significant interest in pharmacology and drug discovery.

Known Biological Activities

While specific studies on the biological activity of Adlumidine are limited, alkaloids as a class are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5] Further research is needed to elucidate the specific biological profile of Adlumidine.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by Adlumidine. The identification of its molecular targets and the signaling cascades it affects is a promising area for future research. A general representation of how a natural product like Adlumidine might be investigated for its impact on a signaling pathway is provided below.

Hypothetical Investigation of Adlumidine's Effect on a Signaling Pathway

Caption: A conceptual workflow for investigating the impact of Adlumidine on cellular signaling pathways.

Conclusion

Adlumidine is a phthalideisoquinoline alkaloid with a defined chemical structure and physical properties. This guide has summarized the available data on its physicochemical characteristics, spectral properties, and general isolation procedures. While foundational knowledge exists, there are significant opportunities for further research, particularly in elucidating its full spectral characterization, developing specific and optimized isolation protocols, and exploring its biological activities and mechanisms of action. A deeper understanding of Adlumidine will be invaluable for its potential applications in medicine and pharmacology.

References

- 1. Capnoidine | C20H17NO6 | CID 120698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (6S)-6-((5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)-1,3-benzodioxol-8(6H)-one | C20H17NO6 | CID 120734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. Alkaloids [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

The Adlumidine Biosynthesis Pathway in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adlumidine is a phthalideisoquinoline alkaloid found in various plant species, notably within the Corydalis genus. As a member of the broader benzylisoquinoline alkaloid (BIA) family, adlumidine shares its early biosynthetic origins with numerous other pharmacologically significant compounds, including morphine and noscapine (B1679977). This technical guide provides a comprehensive overview of the current understanding of the adlumidine biosynthesis pathway, drawing parallels with the closely related noscapine pathway. It details the known enzymatic steps, intermediates, and regulatory aspects. Furthermore, this guide outlines key experimental protocols and presents quantitative data where available, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Core Biosynthetic Pathway

The biosynthesis of adlumidine is intricately linked to the well-studied noscapine pathway, diverging at a later stage. The pathway commences with the amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions to form the core phthalideisoquinoline scaffold.

From L-Tyrosine to (S)-Scoulerine: The Common BIA Pathway

The initial steps of adlumidine biosynthesis are shared with all benzylisoquinoline alkaloids. Two molecules of L-tyrosine are converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates are then condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to all BIAs. A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of (S)-reticuline. (S)-Reticuline is a critical branch-point intermediate in BIA metabolism. The conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine (B55584) bridge enzyme (BBE), marks the entry into the protoberberine alkaloid subclass, from which phthalideisoquinolines are derived.

The Phthalideisoquinoline-Specific Pathway: Branching from (S)-Scoulerine

From (S)-scoulerine, the pathway towards phthalideisoquinoline alkaloids such as adlumidine and noscapine involves a series of modifications. The key steps, primarily elucidated in the context of noscapine biosynthesis in Papaver somniferum (opium poppy), are catalyzed by a suite of enzymes, including methyltransferases and cytochrome P450 monooxygenases.

The proposed pathway to adlumidine likely shares several intermediates with the noscapine pathway. (S)-Scoulerine is converted to (S)-N-methylcanadine through a series of methylation and cyclization reactions. A critical enzymatic step in the noscapine pathway is the 1-hydroxylation of (S)-N-methylcanadine to 1-hydroxy-N-methylcanadine, a reaction catalyzed by the cytochrome P450 enzyme CYP82Y1.[1][2] While the direct enzymatic conversion of a noscapine pathway intermediate to adlumidine has not yet been definitively characterized, it is hypothesized that a similar cytochrome P450-dependent reaction, potentially involving a different regio- or stereospecific hydroxylase or a subsequent rearrangement, leads to the formation of the adlumidine scaffold in Corydalis species.

Quantitative Data

Quantitative data on the adlumidine biosynthetic pathway is sparse. However, studies on related alkaloids in Corydalis species provide some insights into the relative abundance of different pathway intermediates and end products.

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Reference |

| Tetrahydropalmatine | Corydalis decumbens | Rhizome | 1200 - 4500 | [3] |

| Protopine | Corydalis decumbens | Rhizome | 300 - 1500 | [3] |

| Bicuculline | Corydalis decumbens | Rhizome | 50 - 250 | [3] |

| Egenine (related phthalideisoquinoline) | Corydalis decumbens | Rhizome | 100 - 600 | [3] |

| Adlumidine | Corydalis decumbens | Rhizome | Not explicitly quantified | [4][5] |

Enzyme Kinetics:

To date, specific kinetic parameters for enzymes uniquely involved in adlumidine biosynthesis have not been reported. However, the kinetics of CYP82Y1, a key enzyme in the related noscapine pathway, have been characterized.

| Enzyme | Substrate | Km (µM) | Vmax (pmol min-1 mg-1 protein) | Reference |

| CYP82Y1 | (R,S)-N-methylcanadine | 19.5 | 98 | [2] |

Experimental Protocols

Heterologous Expression and Functional Characterization of Candidate Cytochrome P450 Enzymes

This protocol outlines a general workflow for identifying and characterizing cytochrome P450 enzymes, such as those presumed to be involved in the final steps of adlumidine biosynthesis.

Methodology:

-

Candidate Gene Identification: Perform transcriptome sequencing of adlumidine-producing plant tissues (e.g., Corydalis decumbens rhizome). Identify candidate cytochrome P450 genes based on co-expression with known BIA pathway genes or homology to characterized alkaloid-modifying P450s.

-

Heterologous Expression: Clone the full-length cDNA of candidate P450s into a yeast expression vector (e.g., pESC-DEST series) co-expressing a cytochrome P450 reductase. Transform the construct into Saccharomyces cerevisiae.

-

Microsome Preparation: Grow the recombinant yeast strain and induce protein expression. Isolate microsomal fractions containing the expressed P450 enzyme.

-

Enzyme Assays: Incubate the microsomal preparation with the putative substrate (e.g., (S)-N-methylcanadine or 1-hydroxy-N-methylcanadine) and NADPH as a cofactor.

-

Product Analysis: Analyze the reaction products by LC-MS/MS to detect the formation of new compounds.

-

Structure Elucidation: If a new product is formed, scale up the reaction to purify the compound and elucidate its structure using NMR spectroscopy and high-resolution mass spectrometry to confirm its identity as a predicted intermediate or adlumidine.

Metabolite Profiling of Adlumidine-Producing Plants

This protocol describes a general approach for the comprehensive analysis of alkaloids in plant tissues.

Methodology:

-

Sample Preparation: Harvest and freeze-dry the plant tissue of interest. Grind the tissue to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent, typically methanol or an acidified aqueous methanol solution, to efficiently extract alkaloids.

-

Purification: Use solid-phase extraction (SPE) with a cation-exchange cartridge to enrich the alkaloid fraction and remove interfering compounds.

-

LC-MS/MS Analysis: Analyze the enriched alkaloid fraction using Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTOF-MS/MS) for high-resolution separation and accurate mass measurement.

-

Data Analysis: Process the raw data using specialized software to detect features, align chromatograms, and tentatively identify metabolites by comparing their accurate mass and fragmentation patterns with databases and literature data. Confirmation of identity should be done using authentic standards when available.

Regulation of Adlumidine Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids is known to be regulated by various factors, including developmental cues and environmental stimuli. Phytohormones, particularly jasmonates, play a significant role in upregulating the expression of BIA biosynthetic genes in response to stress, such as herbivory or pathogen attack.

The jasmonate signaling cascade involves the perception of jasmonic acid-isoleucine (JA-Ile) by the F-box protein COI1, leading to the degradation of JAZ repressor proteins. This derepression allows transcription factors, such as MYC2, to activate the expression of downstream target genes, including those encoding enzymes of the BIA pathway. It is highly probable that the adlumidine biosynthetic pathway is also under the control of this regulatory network.

Conclusion and Future Perspectives

The biosynthesis of adlumidine represents an intriguing branch of the complex network of benzylisoquinoline alkaloid metabolism in plants. While the foundational steps of the pathway are well-established, the specific enzymes that define the unique chemical structure of adlumidine remain to be fully elucidated. The close relationship with the noscapine pathway provides a strong foundation for future research, with enzymes like CYP82Y1 and its homologs in Corydalis species being prime candidates for investigation.

Future research efforts should focus on the functional characterization of candidate genes identified through transcriptomic and metabolomic studies of adlumidine-producing plants. The application of modern techniques in synthetic biology, such as heterologous expression and enzyme engineering, will be instrumental in not only unraveling the complete biosynthetic pathway but also in enabling the sustainable production of adlumidine and related compounds for potential pharmaceutical applications. A deeper understanding of the regulatory networks governing adlumidine biosynthesis will further empower metabolic engineering strategies to enhance its yield in both plant and microbial systems.

References

- 1. CYP82Y1 is N-methylcanadine 1-hydroxylase, a key noscapine biosynthetic enzyme in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP82Y1 Is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetics and bioavailability of four alkaloids in different formulations from Corydalis decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Metabolic Differences of Major Alkaloids From Corydalis Decumbentis Rhizoma in Normal and Gut Microbiota-Depleted Rats Based on UPLC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Adlumidine: An Uncharted Territory in Biological Activity

Despite its classification as a phthalideisoquinoline alkaloid, a class of compounds known for diverse pharmacological effects, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the biological activities of Adlumidine. While the chemical structure and basic properties of Adlumidine are documented, in-depth studies detailing its interactions with biological systems, such as enzyme inhibition, receptor binding, and cellular signaling pathways, appear to be largely absent from peer-reviewed publications and pharmacological databases.

Currently, information on Adlumidine is primarily limited to its chemical identity and its reported presence in plant species such as Corydalis decumbens and Corydalis taliensis. However, this foundational knowledge has not yet been translated into a substantial body of research exploring its potential therapeutic or toxicological effects.

This scarcity of data prevents the compilation of a detailed technical guide as requested. Key elements required for such a document, including quantitative data on biological activity (e.g., IC50, Ki values), specific experimental protocols, and elucidated signaling pathways, are not available in the current body of scientific literature.

The Unexplored Potential

Alkaloids, as a broad class of naturally occurring compounds, are known to exhibit a wide array of biological activities, including but not limited to:

-

Anti-inflammatory effects: Many alkaloids interfere with inflammatory pathways, reducing the production of pro-inflammatory mediators.

-

Anticancer properties: Some alkaloids have demonstrated the ability to inhibit cancer cell growth, induce apoptosis, and prevent metastasis.

-

Antimicrobial activity: The chemical structures of certain alkaloids enable them to disrupt the growth and proliferation of bacteria, fungi, and other microorganisms.

-

Neuroprotective effects: Several alkaloids have been investigated for their potential to protect neurons from damage and degeneration.

-

Cardiovascular effects: Alkaloids can influence heart rate, blood pressure, and other cardiovascular parameters through various mechanisms.

Given the established activities within the broader alkaloid family, it is plausible that Adlumidine may possess some of these properties. However, without dedicated scientific investigation, its specific biological profile remains entirely speculative.

Future Research Directions

To unlock the potential of Adlumidine, a systematic and comprehensive research program would be necessary. This would involve a series of in vitro and in vivo studies designed to:

-

Screen for broad biological activities: Initial high-throughput screening assays could be employed to identify any significant effects of Adlumidine across a range of biological targets, including various enzymes, receptors, and cell lines.

-

Determine quantitative metrics of activity: For any identified activities, further dose-response studies would be required to determine key quantitative parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) for enzyme inhibition, or EC50 (half-maximal effective concentration) for receptor activation.

-

Elucidate mechanisms of action: Once a specific biological activity is confirmed, detailed mechanistic studies would be needed to understand how Adlumidine exerts its effects at the molecular and cellular levels. This would involve identifying the specific signaling pathways that are modulated by the compound.

-

Conduct preclinical in vivo studies: Promising in vitro findings would need to be validated in animal models to assess the efficacy, pharmacokinetics, and safety profile of Adlumidine.

Below is a conceptual workflow that could guide future research on Adlumidine.

Caption: A conceptual workflow for the systematic investigation of the biological activities of Adlumidine.

Adlumidine: A Technical Guide to its Traditional Uses, Pharmacology, and Experimental Protocols

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Adlumidine, a phthalideisoquinoline alkaloid, is a naturally occurring compound found in various plant species, notably within the Corydalis genus. Traditional medicine systems, particularly Traditional Chinese Medicine (TCM), have long utilized plants containing adlumidine to treat a variety of ailments, primarily centered around pain and inflammation. This technical guide provides a comprehensive overview of the traditional uses of adlumidine-containing plants, details on its extraction and isolation, and an exploration of its potential pharmacological activities and mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.

Traditional Medicinal Uses

While specific traditional uses attributed directly to the isolated compound adlumidine are not well-documented, a significant body of ethnobotanical information exists for the plant species in which it is found. Adlumidine has been identified in Corydalis decumbens and Corydalis taliensis[1].

The genus Corydalis has a rich history in traditional medicine, particularly in Asia, for its analgesic and anti-inflammatory properties. Various species of Corydalis are used to alleviate pain, reduce inflammation, and as a sedative.

-

Corydalis decumbens , known as "Xia Tian Wu" in TCM, is traditionally used to activate blood circulation, promote the flow of "qi" (vital energy), and relieve pain. Its applications include the treatment of rheumatic arthritis, sciatica, and pain from traumatic injuries.

-

Corydalis taliensis has been traditionally employed for the treatment of conditions such as rheumatic arthritis, toothache, and hepatitis.

The therapeutic effects of these plants are attributed to their complex mixture of alkaloids, including adlumidine. The traditional preparation methods typically involve decoctions or extracts of the dried tubers or rhizomes of the plant.

Experimental Protocols

General Extraction and Purification of Alkaloids from Corydalis

The following protocol is a generalized procedure based on common alkaloid extraction techniques and information from related patents.

1. Extraction of Total Alkaloids:

-

Plant Material Preparation: The dried and powdered rhizomes of the Corydalis species are used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to reflux extraction with an alkaline alcoholic solution (e.g., saturated alkaline ethanol (B145695) or methanol). This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in an acidic solution (e.g., dilute hydrochloric acid or sulfuric acid) and filtered. The acidic solution is then basified with an alkaline solution (e.g., ammonia (B1221849) or sodium hydroxide) to a pH of 9-10. This causes the alkaloids to precipitate.

-

Solvent Partitioning: The basified aqueous solution is then extracted with an organic solvent (e.g., chloroform (B151607) or ethyl acetate) to transfer the free alkaloids into the organic phase. The organic extracts are combined and concentrated to yield a crude total alkaloid extract.

2. Purification of Adlumidine:

-

Chromatography: The crude total alkaloid extract is subjected to chromatographic separation to isolate individual alkaloids. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common initial step.

-

Solvent System: A gradient elution system with a mixture of solvents of increasing polarity (e.g., chloroform-methanol) is typically used to separate the alkaloids based on their polarity.

-

Further Purification: Fractions containing adlumidine can be further purified using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of adlumidine from Corydalis species.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the yield of adlumidine from Corydalis species or its specific pharmacological activity (e.g., IC50, Ki values). The available data often pertains to the total alkaloid content or the activity of other major alkaloids from Corydalis. Further research is required to quantify the adlumidine content in different Corydalis species and to determine its specific biological potency.

Pharmacological Activity and Mechanism of Action

The pharmacological properties of adlumidine have not been extensively studied. However, based on the traditional uses of the plants in which it is found and the known activities of structurally related phthalideisoquinoline alkaloids, several potential areas of pharmacological activity can be inferred. These may include analgesic, anti-inflammatory, and neuroprotective effects.

Signaling Pathways

There is currently no direct evidence from scientific literature detailing the specific signaling pathways modulated by adlumidine. The mechanism of action remains an area for future investigation. However, insights can be drawn from the broader class of isoquinoline (B145761) alkaloids, which have been shown to interact with various cellular targets and signaling cascades.

Many alkaloids exert their effects by interacting with neurotransmitter receptors, ion channels, and enzymes involved in signal transduction. For instance, some isoquinoline alkaloids have been reported to modulate pathways involving:

-

Nuclear Factor-kappa B (NF-κB): A key regulator of the inflammatory response. Inhibition of the NF-κB pathway can lead to a reduction in the production of pro-inflammatory cytokines.

-

Mitogen-Activated Protein Kinase (MAPK) pathways: These pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.

-

Opioid and Dopamine Receptors: Some alkaloids from Corydalis have been shown to interact with these receptors, which could explain their analgesic and sedative effects.

Potential Signaling Pathway of Phthalideisoquinoline Alkaloids

The diagram below illustrates a hypothetical signaling pathway that could be influenced by phthalideisoquinoline alkaloids like adlumidine, based on the known mechanisms of related compounds in the context of inflammation.

References

Adlumidine: Uncharted Territory in Therapeutic Target Identification

Despite its long-standing identification as a natural product, the specific therapeutic targets and mechanisms of action of Adlumidine remain largely unexplored within the scientific community. A comprehensive review of available literature reveals a significant gap in the understanding of this phthalideisoquinoline alkaloid's pharmacological properties, leaving its potential for drug development an open question for researchers and scientists.

Currently, publicly accessible scientific databases and research publications lack in-depth studies detailing the biological activity of Adlumidine. While its presence in various plant species, notably in the Corydalis and Fumaria genera, is well-documented, its molecular interactions and effects on cellular pathways have not been elucidated. This absence of foundational research means that there is no quantitative data, such as IC50 or Ki values, to summarize, nor are there established experimental protocols or known signaling pathways associated with Adlumidine to visualize or describe.

The quest for novel therapeutic agents often begins with the screening of natural products like Adlumidine. These compounds, with their inherent structural diversity, offer a rich starting point for drug discovery. However, the progression from a raw natural product to a viable therapeutic candidate requires a systematic and thorough investigation of its biological effects. This process typically involves a cascade of in vitro and in vivo studies to identify its molecular targets, understand its mechanism of action, and characterize its pharmacokinetic and pharmacodynamic profiles.

For a compound like Adlumidine, the initial steps in this journey would involve broad-spectrum screening against a panel of known drug targets, such as enzymes, receptors, and ion channels. High-throughput screening assays could provide the first clues to its biological activity. Hits from these screens would then be validated and further investigated to pinpoint the specific molecular interactions.

Once a primary target is identified, subsequent research would focus on unraveling the downstream signaling pathways affected by Adlumidine. This could involve a variety of molecular and cellular biology techniques, including western blotting, qPCR, and reporter gene assays, to map the cascade of events triggered by the compound.

The following logical workflow illustrates the necessary, yet currently unpublished, experimental path to defining Adlumidine's therapeutic potential.

Caption: A conceptual workflow for the discovery and validation of Adlumidine's therapeutic targets.

Without the foundational data from such a research program, any discussion of Adlumidine's therapeutic targets remains speculative. The scientific community awaits primary research to unlock the potential of this natural compound. Future investigations are essential to determine if Adlumidine holds promise as a lead compound for the development of new drugs. Until then, it remains a molecule of interest with an unwritten chapter in the book of pharmacology.

Adlumidine: A Technical Guide for Researchers

Abstract

Adlumidine is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species, most notably those of the Corydalis and Fumaria genera. It exists as two stereoisomers, (+)-Adlumidine (d-Adlumidine) and (-)-Adlumidine (l-Adlumidine or Capnoidine). This document provides a comprehensive technical overview of Adlumidine, consolidating available data on its chemical properties, biological activities, and methodologies for its study. This guide is intended for researchers, scientists, and professionals in drug development interested in the pharmacological potential of this compound.

Chemical and Physical Properties

Adlumidine and its stereoisomer are characterized by the following properties:

| Property | (+)-Adlumidine (d-Adlumidine) | (-)-Adlumidine (l-Adlumidine / Capnoidine) |

| CAS Number | 550-49-2[1] | 485-50-7 |

| Molecular Formula | C₂₀H₁₇NO₆[1] | C₂₀H₁₇NO₆ |

| Molecular Weight | 367.36 g/mol | 367.36 g/mol |

| IUPAC Name | (6S)-6-[(5S)-6-methyl-7,8-dihydro-5H-[2][3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][2][3]benzodioxol-8-one | (6R)-6-[(5R)-6-methyl-7,8-dihydro-5H-[2][3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][2][3]benzodioxol-8-one |

| Synonyms | d-Adlumidine | l-Adlumidine, l-Capnoidine |

Biological Activities and Mechanism of Action

Adlumidine has been reported to exhibit several pharmacological activities, primarily related to its effects on the cardiovascular system.

Calcium Channel Blockade

Studies have indicated that (+)-Adlumidine acts as a blocker of voltage-dependent calcium channels. This activity is believed to contribute to its effects on muscle contraction and neuronal activity. One study demonstrated that (+)-Adlumidine increased the beating amplitude of single bullfrog atrial cells, a response associated with an increase in Ca²⁺ current.

Antiplatelet Aggregation

Adlumidine has been identified as an inhibitor of platelet aggregation. While the precise mechanism is not fully elucidated, it is suggested that this activity may contribute to its potential cardiovascular effects. Further research is needed to determine the specific signaling pathways involved in its antiplatelet action.

Hypotensive and Vasorelaxant Effects

The alkaloid has been noted for its hypotensive effects. This is likely a consequence of its vasorelaxant properties, which may be mediated through the blockade of calcium channels in vascular smooth muscle cells, leading to a reduction in peripheral resistance.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of Adlumidine are crucial for reproducible research. The following outlines general methodologies based on common practices for alkaloid research.

Isolation and Purification of Adlumidine from Corydalis Species

A general procedure for the extraction and purification of alkaloids from Corydalis species, which can be adapted for Adlumidine, is as follows:

3.1.1. Extraction

-

Plant Material Preparation: Air-dry and powder the plant material (e.g., rhizomes of Corydalis longicalcarata).

-

Solvent Extraction: Extract the powdered material with 70% ethanol (B145695) using ultrasonication followed by maceration. Repeat the extraction multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Partitioning: Dissolve the residue in deionized water and perform successive partitioning with petroleum ether and ethyl acetate (B1210297) to separate compounds based on polarity.

3.1.2. Chromatographic Purification

-

Column Chromatography: Subject the desired fraction (e.g., ethyl acetate phase) to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, such as chloroform (B151607) and methanol, to separate the alkaloid fractions.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, utilize preparative HPLC. A two-dimensional HPLC approach, using different pH conditions in each dimension, has been shown to be effective for separating alkaloids from Corydalis yanhusuo.

-

First Dimension: Use a preparative C18 column with a mobile phase at a specific pH (e.g., pH 3.5).

-

Second Dimension: Further purify the collected fractions on the same column but with a different mobile phase pH (e.g., pH 10.0).

-

In Vitro Vasorelaxant Activity Assay

The following protocol can be used to assess the vasorelaxant effects of Adlumidine on isolated aortic rings:

-

Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat) and cut it into rings.

-

Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Contraction Induction: Induce contraction of the aortic rings with a vasoconstrictor agent such as norepinephrine (B1679862) or KCl.

-

Drug Application: Once a stable contraction is achieved, add cumulative concentrations of Adlumidine to the organ bath.

-

Data Recording: Record the changes in tension to determine the relaxant effect. The results can be expressed as the percentage of relaxation relative to the pre-contracted tension.

Signaling Pathways and Logical Relationships

The biological effects of Adlumidine are mediated through its interaction with specific cellular signaling pathways.

Calcium Channel Blockade and Vasorelaxation

Adlumidine's vasorelaxant effect is likely initiated by its blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition reduces the influx of extracellular Ca²⁺, a critical step for muscle contraction. The decreased intracellular Ca²⁺ concentration leads to the inactivation of calmodulin and myosin light-chain kinase, resulting in smooth muscle relaxation and vasodilation.

Caption: Proposed mechanism of Adlumidine-induced vasorelaxation.

Experimental Workflow for Isolation and Bioactivity Screening

A typical workflow for the investigation of Adlumidine from a natural source involves a series of steps from extraction to biological testing.

Caption: General workflow for Adlumidine isolation and bioactivity testing.

Conclusion

Adlumidine is a promising natural product with notable cardiovascular activities. Its ability to block calcium channels and inhibit platelet aggregation suggests potential therapeutic applications. However, a significant portion of the available data is qualitative. To fully understand its pharmacological profile and potential for drug development, further research is required to obtain quantitative data on its potency and efficacy, elucidate the specific molecular targets and signaling pathways involved in its actions, and develop standardized and detailed protocols for its isolation and analysis. This technical guide serves as a foundation for such future investigations.

References

Adlumidine Solubility: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Adlumidine in Various Solvents.

Introduction

Adlumidine, a phthalideisoquinoline alkaloid found in plants of the Corydalis and Papaveraceae families, has garnered interest in the scientific community for its potential pharmacological activities. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2]

This technical guide provides a comprehensive overview of the solubility of adlumidine. While specific quantitative data for adlumidine is scarce in publicly available literature, this document outlines the general solubility characteristics of alkaloids, provides detailed experimental protocols for determining solubility, and presents a logical workflow for this process.

General Solubility Profile of Alkaloids

Alkaloids, as a chemical class, exhibit predictable solubility patterns based on their chemical structure. Most alkaloids, including likely adlumidine, are basic compounds that exist in two forms: the free base and the salt form.[3]

-

Free Base Form : The free base form of most alkaloids is characterized by poor solubility in water but good solubility in organic solvents such as chloroform (B151607), benzene, ether, acetone, and ethanol.[3]

-

Salt Form : When the alkaloid is protonated to form a salt (e.g., by reaction with an acid), its solubility profile inverts. Alkaloid salts are generally more soluble in water and alcohol but are poorly soluble in nonpolar organic solvents.[3]

For drug development purposes, understanding the solubility in both aqueous and organic media is crucial for extraction, purification, formulation, and in vivo disposition.

Quantitative Solubility Data for Adlumidine

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used | Reference |

| Purified Water | 25 | Shake-Flask | [Your Data] | ||

| Purified Water | 37 | Shake-Flask | [Your Data] | ||

| pH 1.2 HCl Buffer | 37 | Shake-Flask | [Your Data] | ||

| pH 4.5 Acetate Buffer | 37 | Shake-Flask | [Your Data] | ||

| pH 6.8 Phosphate (B84403) Buffer | 37 | Shake-Flask | [Your Data] | ||

| pH 7.4 Phosphate Buffer | 37 | Shake-Flask | [Your Data] | ||

| Methanol | 25 | Shake-Flask | [Your Data] | ||

| Ethanol | 25 | Shake-Flask | [Your Data] | ||

| Acetone | 25 | Shake-Flask | [Your Data] | ||

| Chloroform | 25 | Shake-Flask | [Your Data] | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | [Your Data] | ||

| Polyethylene Glycol 400 | 25 | Shake-Flask | [Your Data] |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is essential. The following are detailed methodologies for key experiments.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[4]

Materials:

-

Adlumidine (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of adlumidine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that saturation is reached.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is achieved. The temperature should be maintained at the desired level (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. Adsorption of the compound to the filter should be evaluated and accounted for if significant.

-

Quantification:

-

HPLC Method: Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC assay. The concentration of adlumidine in the filtrate is then determined by comparing its peak area to a standard curve.

-

UV-Vis Spectrophotometry: If adlumidine has a distinct chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance at a specific wavelength and using a standard curve.

-

Spectrophotometric Determination of Total Alkaloids

A simple and rapid method for estimating the total alkaloid content, which can be adapted for solubility, involves the use of bromocresol green (BCG).[5][6] This method is based on the formation of a yellow complex between the alkaloid and BCG, which can be extracted into an organic solvent and quantified spectrophotometrically.[5][6]

Materials:

-

Adlumidine

-

Bromocresol green (BCG) solution

-

Phosphate buffer (pH 4.7)

-

Chloroform

-

Separatory funnels

-

UV-Vis Spectrophotometer

Procedure:

-

Complex Formation: Mix a known volume of the adlumidine solution (from the shake-flask experiment supernatant) with the phosphate buffer and the BCG solution in a separatory funnel.

-

Extraction: A yellow-colored complex will form. Extract this complex into a known volume of chloroform by vigorous shaking.

-

Measurement: Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance for the adlumidine-BCG complex.

-

Quantification: Determine the concentration of adlumidine from a standard curve prepared with known concentrations of adlumidine.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for solubility determination and a conceptual signaling pathway where solubility plays a key role.

Caption: Workflow for determining the equilibrium solubility of adlumidine.

Caption: The critical role of solubility in the oral absorption of adlumidine.

Conclusion

While specific solubility data for adlumidine remains to be published, this guide provides the necessary framework for researchers and drug development professionals to determine this critical parameter. The general principles of alkaloid solubility, coupled with robust experimental protocols like the shake-flask method, will enable the generation of reliable and reproducible data. This information is fundamental for advancing the preclinical and formulation development of adlumidine as a potential therapeutic agent.

References

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloids [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. phytojournal.com [phytojournal.com]

- 6. thaiscience.info [thaiscience.info]

Methodological & Application

Application Notes and Protocols for the Extraction of Adlumidine from Corydalis Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adlumidine is a phthalideisoquinoline alkaloid that has been identified in various plant species, notably within the Corydalis and Fumaria genera.[1] As a member of a class of compounds known for their diverse pharmacological activities, adlumidine is a molecule of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of the extraction and purification protocols for adlumidine from Corydalis species, based on established methodologies for related alkaloids. Additionally, it summarizes the current, though limited, understanding of its biological activities.

Extraction and Purification Protocols

While a specific, optimized protocol solely for adlumidine is not extensively documented in publicly available literature, a general methodology can be compiled from established procedures for isolating alkaloids from Corydalis and Fumaria species. The following protocols are based on common techniques such as solvent extraction, acid-base partitioning, and chromatographic separation.

Protocol 1: General Solvent Extraction and Acid-Base Partitioning

This protocol is a foundational method for the enrichment of a total alkaloid fraction from plant material.

1. Plant Material Preparation:

-

Air-dry the roots or aerial parts of the selected Corydalis species at room temperature in a well-ventilated area, shielded from direct sunlight.

-

Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

Macerate the powdered plant material in 70% ethanol (B145695) at room temperature.[2] A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Allow the mixture to stand for 24-48 hours with occasional agitation.

-

Alternatively, for a more exhaustive extraction, perform continuous extraction in a Soxhlet apparatus with ethanol for 6-8 hours.

-

After the extraction period, filter the mixture to separate the ethanolic extract from the plant residue. The process can be repeated with fresh solvent to ensure maximum yield.

-

Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Acid-Base Partitioning:

-

Dissolve the crude extract in a 2% sulfuric acid solution.

-

Filter the acidic solution to remove any insoluble non-alkaloidal material.

-

Basify the acidic solution to a pH of 9-10 by the dropwise addition of a concentrated ammonia (B1221849) solution.

-

Extract the liberated free alkaloids from the basified aqueous solution with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane, in a separatory funnel. Repeat the extraction three to four times.

-

Combine the organic layers and wash them with distilled water to remove any residual base.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Protocol 2: Purification by Column Chromatography

This protocol outlines the separation of individual alkaloids from the total alkaloid extract.

1. Stationary Phase and Column Preparation:

-

Prepare a slurry of silica (B1680970) gel (100-200 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pack a glass chromatography column with the slurry, ensuring a uniform and bubble-free bed.[3]

2. Sample Loading:

-

Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase solvent.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

-

Carefully load the sample-adsorbed silica gel onto the top of the prepared column.

3. Elution:

-

Begin elution with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). This gradient elution will separate the alkaloids based on their polarity.

-

Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis and Adlumidine Isolation:

-

Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing them under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).

-

Combine the fractions that show a spot corresponding to the Rf value of a pure adlumidine standard (if available).

-

Evaporate the solvent from the combined fractions to obtain purified adlumidine.

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

| Corydalis Species | Plant Part | Extraction Method | Total Alkaloid Yield (% w/w) | Reference |

| C. yanhusuo | Tubers | Reflux with 70% ethanol (pH 10) | Not specified | N/A |

| C. saxicola | Whole plant | Ethanol extraction | Not specified | N/A |

Experimental Workflow Visualization

Caption: Workflow for the extraction and purification of adlumidine.

Signaling Pathways and Biological Activity

Information regarding the specific signaling pathways modulated by adlumidine is currently very limited in scientific literature. However, preliminary studies on related alkaloids and crude extracts from Corydalis and Fumaria species suggest potential areas of biological activity.

Alkaloids from these genera are known to possess a range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[4][5] For instance, some benzophenanthridine alkaloids have been shown to induce apoptosis in cancer cells by modulating signaling pathways such as NF-κB, Akt, and ERK. It is plausible that adlumidine may exert its biological effects through similar mechanisms, but this requires dedicated investigation.

The current lack of specific data on adlumidine's signaling pathways highlights a significant knowledge gap and a promising area for future research.

Caption: Hypothetical signaling pathway for adlumidine's biological activity.

Conclusion

The protocols outlined in this document provide a solid foundation for the extraction and purification of adlumidine from Corydalis species. While quantitative data and specific signaling pathway information for adlumidine are sparse, the methodologies presented, derived from the study of related alkaloids, offer a practical starting point for researchers. Further investigation is critically needed to elucidate the precise yield and purity of adlumidine from various Corydalis species and to uncover its specific molecular mechanisms and signaling pathways to fully realize its therapeutic potential.

References

Application Note & Protocol: High-Yield Synthesis of Adlumidine Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adlumidine is a phthalideisoquinoline alkaloid that exists as a pair of enantiomers, (+)-Adlumidine and (-)-Adlumidine. These stereoisomers are of significant interest in medicinal chemistry and drug development due to their potential biological activities, which are often enantiomer-specific. This document provides detailed protocols for the high-yield synthesis of Adlumidine enantiomers through two principal strategies: asymmetric synthesis and chiral resolution of a racemic mixture. The methodologies are based on established synthetic routes for related phthalideisoquinoline alkaloids.[1][2]

I. Asymmetric Synthesis of Adlumidine Enantiomers

Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the loss of 50% of the material inherent in classical resolution methods.[3] The following protocol outlines a potential asymmetric synthesis of Adlumidine enantiomers adapted from methodologies developed for similar alkaloids.[1][2][4] The key step involves the diastereoselective addition of a Grignard reagent to a chiral oxazolidine (B1195125) derivative of a dihydroisoquinoline precursor.

Experimental Protocol: Asymmetric Synthesis

1. Preparation of Chiral Dihydroisoquinolinium Salt:

-

A solution of 3,4-dihydroisoquinoline (B110456) (1.0 eq) in dry dichloromethane (B109758) (DCM) is cooled to 0 °C.

-

(R)- or (S)-mandelic acid (1.1 eq) is added, followed by the dropwise addition of triflic anhydride (B1165640) (1.1 eq).

-

The reaction is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the resulting chiral dihydroisoquinolinium salt is used in the next step without further purification.

2. Asymmetric Grignard Addition:

-

The chiral dihydroisoquinolinium salt (1.0 eq) is dissolved in dry tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere.

-

A solution of 2-formyl-3,4-dimethoxybenzoic acid methyl ester Grignard reagent (prepared separately, 1.5 eq) in THF is added dropwise.

-

The reaction mixture is stirred at -78 °C for 4 hours.

-